3-Isoxazolidinone, 2-ethyl-
Beschreibung
BenchChem offers high-quality 3-Isoxazolidinone, 2-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isoxazolidinone, 2-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
40784-14-3 |
|---|---|
Molekularformel |
C5H9NO2 |
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
2-ethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C5H9NO2/c1-2-6-5(7)3-4-8-6/h2-4H2,1H3 |
InChI-Schlüssel |
VMZCBTOGEBQZLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)CCO1 |
Herkunft des Produkts |
United States |
Structural Elucidation of 2-Ethyl-3-Isoxazolidinone and Its Derivatives via NMR Spectroscopy
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper
Executive Summary & Pharmaceutical Relevance
The compound 3-isoxazolidinone, 2-ethyl- (CAS No. 40784-14-3)[1] serves as a critical heterocyclic scaffold in modern medicinal chemistry and agrochemical development. Its most analytically significant derivative, (R)-4-amino-2-ethylisoxazolidin-3-one (often referred to as 2-ethylcycloserine, CAS No. 254730-83-1)[2], is a vital intermediate in the synthesis of broad-spectrum antibiotics and insecticidally active compounds[3].
As a Senior Application Scientist, I have observed that the structural verification of these N-alkylated isoxazolidinones frequently presents unique analytical challenges. The presence of the chiral center at C4 (in substituted derivatives) and the conformational dynamics of the five-membered ring induce complex magnetic environments. This guide provides an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of the 2-ethyl-3-isoxazolidinone scaffold.
Mechanistic Insights into NMR Chemical Shifts
Understanding the causality behind the observed chemical shifts is paramount for accurate structural assignment. The N-ethylation of the isoxazolidinone ring fundamentally alters the electron density and stereochemical environment compared to the parent cycloserine.
Diastereotopic N-Methylene Protons
In the unsubstituted 2-ethyl-3-isoxazolidinone, the N-CH₂ protons of the ethyl group typically appear as a clean, first-order quartet. However, upon substitution at the C4 position (e.g., the 4-amino derivative), the C4 carbon becomes a chiral center.
-
The Causality: The chiral center breaks the symmetry of the molecule, rendering the two protons of the adjacent N-CH₂ group diastereotopic. They now experience distinct magnetic environments and couple not only to the adjacent methyl group but also to each other (geminal coupling, 2J ).
-
The Result: Instead of a simple quartet, the N-CH₂ signal manifests as a complex multiplet between δ 3.7 and 3.5 ppm[3]. Recognizing this phenomenon is critical; misinterpreting this multiplet as an impurity is a common pitfall in early-stage drug development.
Solvent Selection Causality
For amino-substituted isoxazolidinones, Methanol-d4 (CD₃OD) is the solvent of choice over Chloroform-d (CDCl₃).
-
The Causality: The primary amine at C4 can undergo rapid hydrogen bonding and proton exchange, leading to broad, unresolvable signals in CDCl₃. CD₃OD facilitates rapid deuterium exchange (NH₂ → ND₂), which eliminates the broad amine proton signals from the 1 H spectrum entirely. This simplifies the baseline and allows for the precise integration of the critical C4 methine proton at δ 4.6 ppm[3].
Quantitative Data Summaries
The following tables summarize the validated NMR spectral data for the 2-ethyl-3-isoxazolidinone scaffold, utilizing the highly documented (R)-4-amino-2-ethylisoxazolidin-3-one as the benchmark[3].
Table 1: 1 H NMR Data Summary (400 MHz, CD₃OD)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Structural Assignment |
| C4-H | 4.6 | Triplet (t) | 1H | Chiral center methine proton |
| C5-H₂ | 4.2 – 3.9 | Multiplet (m) | 2H | Ring methylene adjacent to Oxygen |
| N-CH₂ | 3.7 – 3.5 | Multiplet (m) | 2H | Ethyl methylene (Diastereotopic) |
| CH₃ | 1.2 | Triplet (t) | 3H | Ethyl methyl group |
Table 2: 13 C NMR Predictive Scaffold Data
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| C3 | ~ 172.0 | Quaternary | Carbonyl carbon (C=O) |
| C5 | ~ 68.5 | Secondary | Ring methylene (O-CH₂) |
| C4 | ~ 55.0 | Tertiary | Ring methine (CH-NH₂) |
| N-CH₂ | ~ 42.0 | Secondary | Ethyl methylene |
| CH₃ | ~ 13.5 | Primary | Ethyl methyl |
Logical Framework for Structural Assignment
To ensure the integrity of the data, the structural assignment must be a self-validating system. Relying solely on 1D 1 H NMR is insufficient due to the overlapping multiplets at δ 4.2–3.5 ppm. The logic diagram below illustrates the mandatory 2D NMR correlations required to lock in the structural assignment.
Caption: Logic diagram for structural assignment using 1D and 2D NMR correlations.
Self-Validation Check: If the multiplet at δ 3.7–3.5 ppm is truly the diastereotopic N-CH₂ group, a 1 H- 13 C HSQC experiment must show both proton signals correlating to a single carbon resonance at ~42.0 ppm. If they correlate to two different carbons, the sample is a mixture of isomers or impurities.
Standardized Experimental Protocols
Adhere to the following step-by-step methodology to reproduce high-fidelity NMR spectra for isoxazolidinone derivatives.
Protocol: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 15–20 mg of the synthesized 2-ethyl-3-isoxazolidinone derivative in 0.6 mL of high-purity CD₃OD (99.8% D). Transfer to a 5 mm precision NMR tube.
-
Probe Tuning & Matching: Insert the sample into the spectrometer (e.g., 400 MHz or higher). Manually tune and match the probe for both 1 H and 13 C nuclei to maximize the signal-to-noise ratio (SNR) and ensure accurate 90-degree pulse widths.
-
Shimming: Execute 3D gradient shimming (e.g., topshim on Bruker systems). Crucial Step: Follow up with manual fine-tuning of the Z1 and Z2 shims. High magnetic field homogeneity is non-negotiable for resolving the fine 2J coupling of the diastereotopic N-CH₂ protons.
-
1D Acquisition:
-
Acquire the 1 H spectrum using a standard 30-degree pulse sequence (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.
-
Acquire the 13 C spectrum using proton decoupling (zgpg30) with a minimum of 512 scans.
-
-
2D Acquisition (Validation): Run a gradient-selected COSY (cosygpqf) and HSQC (hsqcedetgpsisp2.2) to establish the self-validating connectivity network.
Caption: Step-by-step NMR acquisition workflow for isoxazolidinone derivatives.
References
- Title: US9815803B2 - Process for the preparation of substituted cycloserines Source: Google Patents URL
Sources
An In-depth Technical Guide to the Crystal Structure Analysis of 3-Isoxazolidinone Derivatives
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract: The isoxazolidinone scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics. Understanding the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a comprehensive, in-depth exploration of the crystal structure analysis of 3-isoxazolidinone derivatives, with a particular focus on N-substituted analogues. While a specific crystal structure for 2-ethyl-3-isoxazolidinone is not publicly available, this guide will utilize the published crystal structure of a closely related compound, 3-[2-(2,3-Dioxoindolin-1-yl)ethyl]-1,3-oxazolidin-2-one, as a representative case study to elucidate the experimental and analytical workflow. We will delve into the causality behind experimental choices, from synthesis and crystallization to data collection and structure refinement, ensuring a self-validating system of protocols.
Introduction: The Significance of the Isoxazolidinone Core in Medicinal Chemistry
The isoxazolidine ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold in organic and medicinal chemistry.[1] When a carbonyl group is introduced, the resulting isoxazolidinone core imparts specific conformational constraints and electronic properties that are often beneficial for biological activity. N-substituted isoxazolidinones, in particular, have garnered significant attention as they can mimic a wide range of natural building blocks and have been found to exhibit diverse biological activities, including antibacterial and antifungal properties.[2]
The precise three-dimensional structure of these molecules, which can be definitively determined by single-crystal X-ray crystallography, is crucial for understanding their interaction with biological targets.[3] This guide will provide a robust framework for researchers to approach the synthesis, crystallization, and structural elucidation of novel 3-isoxazolidinone derivatives.
Synthesis and Purification of 3-Isoxazolidinone Derivatives
The synthesis of the isoxazolidinone ring can be achieved through various synthetic routes. One of the most common and effective methods is the 1,3-dipolar cycloaddition of a nitrone with an appropriate dipolarophile.[4] Another robust method involves the cyclization of N-substituted hydroxylamines.[4] For the purpose of this guide, we will outline a general, multi-step synthetic protocol that is adaptable for the synthesis of various N-alkylated 3-isoxazolidinones.
General Synthetic Protocol
A common route to N-substituted 3-isoxazolidinones involves the reaction of a suitable N-substituted hydroxylamine with a 3-halopropionyl halide, followed by base-mediated cyclization.
Step-by-Step Protocol:
-
N-Alkylation of Hydroxylamine: In a well-ventilated fume hood, dissolve hydroxylamine hydrochloride in a suitable solvent such as ethanol. Add a base, for example, sodium carbonate, to neutralize the hydrochloride. To this mixture, add the desired alkyl halide (e.g., ethyl iodide for the synthesis of N-ethylhydroxylamine). The reaction is typically stirred at room temperature for 24-48 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Acylation of N-Alkylhydroxylamine: The resulting N-alkylhydroxylamine is then reacted with a 3-halopropionyl halide (e.g., 3-chloropropionyl chloride) in an inert solvent like dichloromethane in the presence of a non-nucleophilic base such as triethylamine. This reaction is usually performed at low temperatures (0 °C) to control the exothermicity.
-
Cyclization to form the 3-Isoxazolidinone Ring: The intermediate from the previous step is then treated with a base (e.g., potassium carbonate) in a solvent like acetone or acetonitrile and heated to reflux to induce intramolecular cyclization, yielding the desired 2-alkyl-3-isoxazolidinone.[5]
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-isoxazolidinone derivative. The purity should be assessed by NMR and mass spectrometry.
Caption: Synthetic scheme for 2-ethyl-3-isoxazolidinone.
Crystallization of 3-Isoxazolidinone Derivatives for X-ray Analysis
The growth of high-quality single crystals is often the most challenging step in a crystal structure analysis.[6] The choice of crystallization technique and solvent is crucial and often determined empirically.
Key Considerations for Crystallization
-
Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or lead to poorly ordered crystals.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If the compound is too soluble, it may be difficult to achieve the supersaturation required for crystal growth. Conversely, if it is poorly soluble, it may precipitate as an amorphous solid. A good starting point is to screen a range of solvents with varying polarities.
-
Slow Process: Crystal growth is a slow and delicate process. Rapid changes in temperature or concentration will likely lead to the formation of small or poorly formed crystals.
Common Crystallization Techniques
-
Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[6]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.[6]
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube. Crystals form at the interface of the two liquids.[6]
Single-Crystal X-ray Diffraction: From Data Collection to Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is used to determine the crystal structure.[3]
Caption: Workflow for single-crystal X-ray analysis.
Step-by-Step Experimental Protocol
-
Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a cryoloop.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This is typically done using direct methods or Patterson methods.
-
Structure Refinement: The initial model of the structure is refined by adjusting the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[7]
-
Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.
Case Study: Crystal Structure of 3-[2-(2,3-Dioxoindolin-1-yl)ethyl]-1,3-oxazolidin-2-one
As a practical example, we will examine the crystal structure of 3-[2-(2,3-Dioxoindolin-1-yl)ethyl]-1,3-oxazolidin-2-one, a related N-substituted oxazolidinone.[7]
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₃H₁₂N₂O₄ |
| Formula Weight | 260.25 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a, b, c (Å) | 7.1198 (2), 7.4694 (2), 12.0319 (3) |
| α, β, γ (°) | 83.338 (2), 79.084 (2), 81.372 (2) |
| Volume (ų) | 618.64 (3) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections collected | 16105 |
| Independent reflections | 2856 |
| R(int) | 0.029 |
| Final R indices [I>2σ(I)] | R1 = 0.037, wR2 = 0.129 |
Data sourced from Acta Crystallographica Section E, 2010, 66, o454.[7]
Molecular and Supramolecular Structure
The crystal structure reveals an almost planar dioxoindolinyl unit linked to an envelope-shaped oxazolidine ring via an ethyl bridge. The N-C-C-N torsion angle of the bridge adopts a gauche conformation. The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds and van der Waals interactions.
Caption: Molecular structure of the case study compound.
Conclusion
The crystal structure analysis of 3-isoxazolidinone derivatives is a powerful tool for elucidating their three-dimensional structure, which is essential for understanding their biological activity and for guiding the design of new therapeutic agents. This guide has provided a comprehensive overview of the key steps involved in this process, from synthesis and crystallization to data collection and structure refinement. By following these field-proven protocols and understanding the causality behind the experimental choices, researchers can confidently and successfully determine the crystal structures of novel 3-isoxazolidinone derivatives.
References
-
BenchChem. (2025). Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis. Retrieved from BenchChem website.[6]
-
Alsubari, A., et al. (2010). 3-[2-(2,3-Dioxoindolin-1-yl)ethyl]-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 66(2), o454.[7]
-
Berthet, M., et al. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 116(24), 15235-15284.[4]
-
Wikipedia. (n.d.). Isoxazolidine. Retrieved from [Link]]
-
Garg, S., et al. (2022). Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies. RSC Advances, 12(45), 29489-29503.[2]
-
Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from Madurai Kamaraj University website.[3]
-
Mustaphi, N., et al. (2025). Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications, E81, 1-5.[8][9][10]
-
Doubia, S., et al. (2009). 3-[2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)ethyl]oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(8), o2024–o2025.[11]
-
BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 3-Isoxazolidinemethanol. Retrieved from BenchChem website.[12]
-
PubMed. (2014). On the Nitrogen Inversion of Isoxazolidin-5-ones. Journal of Organic Chemistry, 79(18), 8686-8692.[13]
-
Becker Medical Library. (n.d.). CCDC – Cambridge Structural Database. Retrieved from Washington University in St. Louis website.[14]
-
Organic Syntheses. (n.d.). DIASTEREOSELECTIVE SYNTHESIS OF PROTECTED VICINAL AMINO ALCOHOLS: (S)-2-[(4S)-N-tert-BUTOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINYL]-2-tert-BUTYLDIMETHYLSILOXYETHANAL FROM A SERINE-DERIVED ALDEHYDE. Retrieved from Organic Syntheses website.[15]
-
Al-Hussain, S. A., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2296.[16]
-
Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Retrieved from Maastricht University website.[17]
-
Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from ResearchGate.[18]
-
Ali, A., et al. (2023). Physicochemical properties, drug-likeness, and binding potential of the selected compounds. Journal of Molecular Structure, 1286, 135534.[19]
-
The Royal Society of Chemistry. (2023). Single Crystal X-Ray Diffraction Studies. Retrieved from The Royal Society of Chemistry website.[20]
-
Google Patents. (n.d.). EP0224057B1 - Process for the preparation of isoxazolidine-3-ones. Retrieved from Google Patents website.[5]
-
OA Monitor Ireland. (n.d.). CCDC 687495: Experimental Crystal Structure Determination. Retrieved from OA Monitor Ireland website.[21]
-
Wang, Y., et al. (2022). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 27(15), 4786.[22]
-
Attanasi, O. A., et al. (2015). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. In Targets in Heterocyclic Systems (Vol. 19, pp. 296-335). Italian Society of Chemistry.
-
Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from Physical Sciences Data-science Service website.
-
Der Pharma Chemica. (2016). A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. Der Pharma Chemica, 8(19), 322-327.[23]
-
Amanote Research. (2014). Crystal Structures of (E)-(3-Ethyl. Retrieved from Amanote Research website.[24]
-
Okumura, H., et al. (2014). CRYSTAL STRUCTURE OF 4-ETHYL-1,3-OXAZOLIDINE-2- THIONE. Bibliomed, 3, 1017-1020.[25]
Sources
- 1. Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications [journals.iucr.org]
- 2. Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mkuniversity.ac.in [mkuniversity.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0224057B1 - Process for the preparation of isoxazolidine-3-ones - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-[2-(2,3-Dioxoindolin-1-yl)ethyl]-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. 3-[2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)ethyl]oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. On the Nitrogen Inversion of Isoxazolidin-5-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CCDC – Cambridge Structural Database – Becker Medical Library [becker.wustl.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. mdpi.com [mdpi.com]
- 17. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 22. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. (PDF) Crystal Structures of (E)-(3-Ethyl [research.amanote.com]
- 25. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
In-Depth Technical Guide: In Vitro Pharmacokinetic Profiling of 2-Ethyl-3-Isoxazolidinone
Executive Summary
The compound 3-Isoxazolidinone, 2-ethyl- (CAS 40784-14-3), alongside its derivatives such as 4-amino-2-ethylisoxazolidin-3-one, serves as a critical intermediate and versatile scaffold in modern medicinal and agricultural chemistry[1][2]. Structurally related to the anti-tuberculosis drug cycloserine, the isoxazolidinone core acts as a highly effective bioisostere that confers excellent aqueous solubility and critical drug-like characteristics, such as precise hydrogen-bonding capabilities[3].
Early in vitro absorption, distribution, metabolism, and excretion (ADME) profiling is paramount to reducing late-stage attrition associated with poor drug exposure or toxicity[4]. As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a self-validating, mechanistic framework for evaluating the in vitro pharmacokinetic (PK) properties of 2-ethyl-3-isoxazolidinone and its structural analogs.
Physicochemical Rationale & Analytical Strategy
Before initiating in vitro assays, the physicochemical properties of the scaffold must dictate the experimental design. 2-Ethyl-3-isoxazolidinone is a low-molecular-weight, highly polar molecule.
-
Analytical Causality: Standard C18 reverse-phase liquid chromatography often fails to retain highly polar, hydrophilic compounds. Therefore, LC-MS/MS quantification for this scaffold requires Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention and peak shape.
-
Stability Causality: The isoxazolidinone ring is highly sensitive to pH fluctuations. Similar to cycloserine, it undergoes rapid abiotic hydrolysis under mildly acidic conditions but remains stable at neutral to basic pH[5]. All in vitro assay buffers must be strictly maintained at pH 7.4 to prevent false-positive clearance rates.
High-throughput in vitro ADME workflow for evaluating isoxazolidinone derivatives.
Absorption & Permeability: Caco-2 Bidirectional Assay
To evaluate intestinal absorption and potential efflux liability, the Caco-2 human colon carcinoma cell line is utilized. While PAMPA can assess passive diffusion, Caco-2 is mandatory here to determine if the N-ethyl moiety introduces affinity for efflux transporters like P-glycoprotein (P-gp).
Step-by-Step Protocol:
-
Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days.
-
Causality: A 21-day culture period is non-negotiable. It allows the cells to fully differentiate into enterocyte-like phenotypes and express the necessary apical efflux transporters (P-gp, BCRP).
-
-
Monolayer Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Values must exceed 250 Ω·cm². Include Lucifer Yellow (LY) as a paracellular marker.
-
Causality: Because 2-ethyl-3-isoxazolidinone is small and polar, a compromised monolayer will result in artificially high apparent permeability ( Papp ) via paracellular leakage. LY rejection >99% validates the system.
-
-
Dosing & Incubation: Prepare a 10 µM dosing solution of the compound in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A-to-B transport, and Basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 120 minutes.
-
Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 0, 60, and 120 minutes. Immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt any enzymatic activity.
Metabolic Stability & Biotransformation
Novel oxazolidinones and isoxazolidinones generally exhibit favorable PK properties, but their metabolic stability must be rigorously profiled to prevent rapid in vivo clearance[6]. For 2-ethyl-3-isoxazolidinone, the primary metabolic liability is CYP450-mediated N-dealkylation of the ethyl group.
Proposed primary in vitro biotransformation pathways for 2-ethyl-3-isoxazolidinone.
Step-by-Step Protocol (Human Liver Microsomes):
-
System Preparation: Prepare a reaction mixture containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Addition: Spike 2-ethyl-3-isoxazolidinone to a final concentration of 1 µM.
-
Causality: A low substrate concentration (well below the expected Km ) ensures first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance ( Clint ).
-
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Causality: CYP450 enzymes are strictly NADPH-dependent. Without this cofactor, oxidative N-deethylation cannot occur, rendering the assay invalid.
-
-
Time-Course Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of cold acetonitrile. Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via HILIC-MS/MS.
Distribution: Plasma Protein Binding (PPB)
Given the low lipophilicity (low cLogP) of the isoxazolidinone ring, extensive plasma protein binding is not anticipated. However, establishing the exact unbound fraction ( fu ) is critical for translating in vitro potency to in vivo efficacy.
Step-by-Step Protocol (Rapid Equilibrium Dialysis - RED):
-
Preparation: Spike human plasma with 2-ethyl-3-isoxazolidinone to a concentration of 5 µM.
-
Dialysis: Load 200 µL of the spiked plasma into the donor chamber of a RED device (molecular weight cut-off ~8,000 Da). Load 350 µL of PBS (pH 7.4) into the receiver chamber.
-
Equilibration: Seal the plate and incubate on an orbital shaker at 37°C with 5% CO₂ for 4 hours.
-
Causality: The 5% CO₂ environment prevents the plasma pH from drifting upward during the 4-hour incubation. A shift in pH could alter the ionization state of the compound, artificially skewing the binding affinity to human serum albumin.
-
-
Matrix Matching: Post-incubation, cross-matrix the samples (add blank plasma to buffer samples and blank buffer to plasma samples) before protein precipitation to ensure identical ionization efficiency during LC-MS/MS analysis.
Quantitative Data Synthesis
Based on the physicochemical properties of the isoxazolidinone class and empirical data from related analogs, the following table summarizes the expected in vitro PK parameters for 2-ethyl-3-isoxazolidinone.
| Pharmacokinetic Parameter | Assay System | Expected Value Range | Mechanistic Implication |
| Aqueous Solubility | Kinetic Turbidimetry | > 250 µM | High solubility; low risk of precipitation in gut or assay buffers. |
| Apparent Permeability ( Papp ) | Caco-2 (A to B) | 1.0−3.5×10−6 cm/s | Moderate passive permeability due to low lipophilicity and high polarity. |
| Efflux Ratio (B-A / A-B) | Caco-2 | < 2.0 | Unlikely to be a significant substrate for P-gp or BCRP transporters. |
| Intrinsic Clearance ( Clint ) | HLM | 15−30 µL/min/mg | Moderate metabolic turnover; N-deethylation is the primary liability. |
| Plasma Protein Binding ( fu ) | RED Assay | 0.85 - 0.95 | 85-95% unbound in plasma; excellent free-drug exposure for target engagement. |
Sources
- 1. echemi.com [echemi.com]
- 2. 4-Amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride | C5H11ClN2O2 | CID 89488033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 4. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloserine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: 3-Isoxazolidinone, 2-ethyl- as a Chiral Scaffold in Advanced Organic Synthesis
Executive Summary
The compound 3-Isoxazolidinone, 2-ethyl- (often utilized in its functionalized form, (R)-4-amino-2-ethylisoxazolidin-3-one hydrochloride) has emerged as a critical chiral building block in modern organic synthesis[1][2]. Characterized by its rigid heterocyclic ring and an ethyl substitution that enhances lipophilicity, this scaffold is instrumental in controlling stereochemistry during the synthesis of complex bioactive molecules[2].
This application note provides an in-depth technical guide on the utilization of 3-Isoxazolidinone, 2-ethyl- derivatives, focusing on their transformative role in agrochemical development (specifically the novel insecticide Isocycloseram ) and their expanding utility in pharmaceutical drug design.
Agrochemical Innovation: The Synthesis of Isocycloseram
The most prominent industrial application of the 2-ethyl-3-isoxazolidinone scaffold is in the synthesis of Isocycloseram , a broad-spectrum isoxazoline insecticide (IRAC Group 30) developed to combat resistant pests such as leaf-cutting ants and the fall armyworm[3][4].
Mechanistic Rationale for the Scaffold
In the architecture of Isocycloseram, the 2-ethyl-3-isoxazolidinone moiety is not merely a structural appendage; it is a critical pharmacophore. The rigid isoxazolidinone ring locks the molecule into a specific conformation, allowing it to act as a potent, non-competitive allosteric modulator of the GABA-gated chloride channel in insects[4][5]. The ethyl group specifically enhances cuticular penetration and cellular uptake compared to unsubstituted analogs, driving rapid feeding cessation and pest mortality[3][5].
Diagram 1: Biological signaling pathway and Mechanism of Action of Isocycloseram.
Validated Synthesis Protocol: Amidation Coupling
The commercial production of Isocycloseram requires the precise coupling of a trifluoromethyl-substituted isoxazoline core with (R)-4-amino-2-ethylisoxazolidin-3-one hydrochloride[5][6].
Causality & Experimental Design: The use of the hydrochloride salt of the amine necessitates a stoichiometric excess of a non-nucleophilic base (e.g., Triethylamine or DIPEA). This liberates the free amine in situ while preventing the premature ring-opening of the sensitive isoxazolidinone ring. The reaction is strictly maintained between 0°C and 25°C to prevent the epimerization of the critical (4R) chiral center, ensuring the final product is the highly active (5S, 4R)-diastereomer[5][7].
Step-by-Step Methodology:
-
Activation: Dissolve the isoxazoline-bearing benzoic acid precursor (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0°C. Stir for 2 hours, then concentrate under reduced pressure to yield the active acid chloride.
-
Amine Liberation: In a separate flask, suspend (R)-4-amino-2-ethylisoxazolidin-3-one hydrochloride (1.05 eq) in anhydrous tetrahydrofuran (THF). Add Triethylamine (2.5 eq) dropwise at 0°C.
-
Coupling: Dissolve the previously formed acid chloride in THF and add it dropwise to the amine solution at 0°C.
-
Self-Validating Reaction Monitoring: Monitor the reaction via HPLC. The disappearance of the acid chloride peak and the emergence of the Isocycloseram peak validate the coupling. Stir at room temperature for 4-6 hours until completion.
-
Workup & Purification: Quench with saturated aqueous NaHCO3 , extract with ethyl acetate, wash with brine, and dry over Na2SO4 .
-
Analytical Validation: Purify via recrystallization. Confirm the structural integrity and diastereomeric purity using Differential Scanning Calorimetry (DSC). Pure Isocycloseram exhibits a sharp, distinct melting point at 141±2°C [8].
Diagram 2: Chemical synthesis workflow for Isocycloseram utilizing the 2-ethyl-3-isoxazolidinone scaffold.
Pharmaceutical Applications: Chiral Scaffolds & Antibacterials
Beyond agrochemicals, 3-Isoxazolidinone, 2-ethyl- serves as a highly versatile intermediate in medicinal chemistry[2].
Antibacterial Drug Development
The isoxazolidinone ring is a well-documented pharmacophore in antibiotic development, most notably as a structural analog to cycloserine (a prominent anti-tuberculosis drug) and linezolid[2][6]. The 2-ethyl substitution provides a unique steric bulk that can bypass certain bacterial efflux pumps. Researchers utilize the primary amine of (R)-4-amino-2-ethylisoxazolidin-3-one to synthesize libraries of heterocyclic compounds targeting Gram-positive drug-resistant bacteria[2].
Protease Inhibitors and CNS Drugs
The rigid geometry of the 2-ethyl-3-isoxazolidinone core makes it an ideal candidate for designing protease inhibitors[2]. By restricting the conformational flexibility of the drug molecule, the scaffold ensures a higher binding affinity to the target enzyme's active site. Furthermore, because similar heterocyclic compounds easily cross the blood-brain barrier (BBB), this scaffold is actively used in the structural optimization of nervous system therapeutics[2].
Quantitative Performance Data
The integration of the 2-ethyl-3-isoxazolidinone scaffold into the Isocycloseram molecule yields superior quantitative performance metrics compared to legacy compounds. Table 1 summarizes the efficacy and safety data based on recent field and laboratory studies[3][9].
Table 1: Comparative Efficacy and Toxicity Profile of Isocycloseram vs. Legacy Insecticides
| Active Ingredient | Target Pest | Mechanism of Action | Efficacy / Mortality Profile | Environmental & Mammalian Safety |
| Isocycloseram | Leaf-cutting ants (A. sexdens), Fall armyworm | GABA receptor allosteric modulator | High: >80% mortality at 0.03% bait conc.; LT50 = 12 days (at 0.3%) | High Safety Margin: Low mammalian toxicity; non-persistent[3][4]. |
| Fipronil | Broad-spectrum | GABA receptor antagonist | Moderate: LC50 ~78.8 μg/mL (S. frugiperda) | Low Safety: Highly toxic to mammals and bees; restricted use[3]. |
| Sulfluramid | Leaf-cutting ants | Oxidative phosphorylation uncoupler | Moderate: >80% mortality at >0.03% bait conc.; LT50 = 15 days | Low Safety: Persistent organic pollutant (Stockholm Convention). |
Note: The superior LT50 (Lethal Time to 50% mortality) of Isocycloseram demonstrates the rapid action facilitated by the lipophilic 2-ethyl-3-isoxazolidinone core.
References
-
University of Hertfordshire (AERU) - Isocycloseram (Ref: SYN547407) Pesticide Properties DataBase URL:[Link]
-
Journal of Agricultural and Food Chemistry (ACS) - Rational Design and Synthesis of Isoxazoline Derivatives URL:[Link]
-
PLOS One - Isocycloseram: A new active ingredient for leaf-cutting ants control URL:[Link]
-
Regulations.gov (EPA) - Human Health Risk Assessment for the Section 3 Registration of Isocycloseram URL:[Link]
-
ResearchGate - Catalyzed synthesis of isocycloseram as (5S,4R)‐isomer URL:[Link]
-
Jinan Tantu Chemicals Co., Ltd. - (R)-4-amino-2-ethylisoxazolidin-3-one Hydrochloride Applications URL:[Link]
- Google Patents (US20240057603A1)
- Google Patents (US9815803B2)
Sources
- 1. benchchem.com [benchchem.com]
- 2. tantuchemicals.com [tantuchemicals.com]
- 3. Isocycloseram: A new active ingredient for leaf-cutting ants control | PLOS One [journals.plos.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Isocycloseram (Ref: SYN547407) [sitem.herts.ac.uk]
- 6. US9815803B2 - Process for the preparation of substituted cycloserines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US20240057603A1 - Isocycloseram formulation - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
using 3-Isoxazolidinone, 2-ethyl- as a precursor in drug discovery
Application Note: 3-Isoxazolidinone, 2-ethyl- as a Privileged Scaffold in Drug Discovery and Agrochemical Development
Executive Summary & Mechanistic Rationale
The heterocyclic core of 3-isoxazolidinone is a highly versatile building block in medicinal chemistry, most notably recognized as the pharmacophore of the natural antibiotic D-cycloserine (4-amino-3-isoxazolidinone)[1]. However, the native D-cycloserine scaffold suffers from high hydrophilicity and rapid renal clearance, limiting its efficacy against robust pathogens like Mycobacterium tuberculosis and restricting its penetration into complex biological matrices[1].
By introducing an ethyl group at the N2 position, researchers have developed 3-Isoxazolidinone, 2-ethyl- , and its chiral derivatives such as (R)-4-amino-2-ethylisoxazolidin-3-one hydrochloride [2]. This specific N-alkylation provides three critical mechanistic advantages:
-
Conformational Locking: It prevents lactam-lactim tautomerization, locking the molecule in the biologically active lactam form[3].
-
Regioselective Control: N-alkylation blocks unwanted O-alkylation during downstream synthetic functionalization, a common pitfall when modifying the parent cycloserine[3].
-
Enhanced Lipophilicity: The ethyl substitution significantly increases the partition coefficient (ClogP), improving membrane permeability while maintaining the critical hydrogen-bond acceptor properties of the isoxazolidinone oxygen[2].
Today, this scaffold is heavily utilized in the synthesis of novel antimicrobials, CNS therapeutics targeting the NMDA receptor, and advanced agrochemicals such as the broad-spectrum parasiticide Isocycloseram[4].
Physicochemical Profiling
To understand the pharmacokinetic advantages of the N-ethyl substitution, it is essential to compare the physicochemical properties of the parent D-cycloserine with its 2-ethyl derivative. The addition of the ethyl group reduces the Topological Polar Surface Area (TPSA) and increases lipophilicity, making it a superior intermediate for CNS-penetrant drugs and lipophilic agrochemicals.
Table 1: Comparative Physicochemical Properties
| Property | D-Cycloserine | (R)-4-amino-2-ethylisoxazolidin-3-one HCl | Causality / Impact on Drug Design |
| CAS Number | 68-41-7 | 1415242-47-5 | N/A |
| Molecular Weight | 102.09 g/mol | 166.61 g/mol | Remains within the optimal range for Fragment-Based Drug Discovery (FBDD)[2]. |
| ClogP (approx.) | -1.20 | -0.10 | The N-ethyl group enhances lipid membrane permeability, crucial for penetrating mycobacterial cell walls[1]. |
| TPSA | 83.5 Ų | 63.3 Ų | Reduction in TPSA improves blood-brain barrier (BBB) penetration for CNS applications. |
| Tautomerism | Lactam ⇌ Lactim | Locked (Lactam) | N-ethylation prevents tautomerization, ensuring predictable receptor binding and preventing O-alkylation by-products[3]. |
| Primary Utility | Active Pharmaceutical Ingredient (API) | Privileged Chiral Intermediate | Serves as a modular core for complex API synthesis (e.g., Isocycloseram)[4]. |
Biological Pathways & Workflow Visualizations
To contextualize the utility of 2-ethyl-3-isoxazolidinone derivatives, we must examine both their synthetic integration and their biological targets. When used as an antimicrobial precursor, derivatives of this scaffold act as competitive inhibitors of Alanine Racemase (Alr) and D-Ala-D-Ala Ligase (Ddl), enzymes critical for bacterial cell wall biosynthesis[1].
Figure 1: Mechanism of action for isoxazolidinone derivatives inhibiting peptidoglycan biosynthesis.
Figure 2: Stepwise synthetic workflow utilizing the 2-ethyl-3-isoxazolidinone scaffold.
Validated Experimental Protocols
Protocol 4.1: Stereoselective Synthesis of (R)-4-amino-2-ethylisoxazolidin-3-one HCl
Objective: To synthesize the N-ethylated chiral intermediate while strictly avoiding the epimerization of the C4 stereocenter and preventing O-alkylation[3]. Causality Insight: The C4 proton of 4-amino-3-isoxazolidinones is highly acidic. The use of strong bases (e.g., NaH) during alkylation will deprotonate this position, leading to the racemization of the critical chiral center. Therefore, this protocol utilizes a mild base (Triethylamine) in a polar aprotic solvent (THF/DMF) to kinetically favor N-alkylation over O-alkylation while preserving stereointegrity[3].
Materials:
-
(R)-4-(Boc-amino)isoxazolidin-3-one (Precursor)
-
Ethyl iodide (Alkylating agent)
-
Triethylamine (Mild base)
-
Tetrahydrofuran (THF) / Dimethylformamide (DMF) (Solvent system)
-
4M HCl in Dioxane (Deprotecting agent)
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 eq of (R)-4-(Boc-amino)isoxazolidin-3-one in a 4:1 mixture of anhydrous THF/DMF under an inert nitrogen atmosphere. Rationale: DMF increases the nucleophilicity of the lactam nitrogen, while THF maintains overall solubility.
-
Base Addition: Cool the reaction mixture to 0°C. Add 1.2 eq of Triethylamine dropwise. Stir for 15 minutes.
-
Alkylation: Add 1.5 eq of Ethyl iodide slowly to the chilled mixture. Gradually warm the reaction to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base. Extract the organic layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude N-ethylated Boc-intermediate in minimal anhydrous Dichloromethane (DCM). Cool to 0°C and add 5.0 eq of 4M HCl in Dioxane. Stir for 2 hours until gas evolution ceases.
-
Isolation: The product, (R)-4-amino-2-ethylisoxazolidin-3-one hydrochloride, will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under vacuum[2].
-
Validation: Confirm enantiomeric excess (ee > 98%) using Chiral HPLC (e.g., Chiralpak IG column, Hexane/IPA mobile phase).
Protocol 4.2: High-Throughput Biochemical Assay for Alanine Racemase (Alr) Inhibition
Objective: To screen 2-ethyl-3-isoxazolidinone derivatives for antimicrobial efficacy against M. tuberculosis Alr[1]. Causality Insight: Because the direct product of Alr (D-alanine) does not absorb light in the visible spectrum, a coupled enzyme system is required. D-amino acid oxidase (DAAO) is used to specifically oxidize D-alanine, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then utilized by Horseradish Peroxidase (HRP) to convert a fluorogenic substrate (Amplex Red) into resorufin, allowing for highly sensitive, real-time kinetic monitoring.
Materials:
-
Recombinant M. tuberculosis Alanine Racemase (Alr)
-
L-Alanine (Substrate)
-
D-amino acid oxidase (DAAO) & Horseradish Peroxidase (HRP)
-
Amplex Red Reagent (Fluorogenic probe)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM KCl, 10 μM Pyridoxal 5'-phosphate (PLP). Rationale: PLP is an essential cofactor for Alr; its omission will result in false positives (inactive enzyme).
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a master mix containing Assay Buffer, 2 U/mL DAAO, 2 U/mL HRP, and 50 μM Amplex Red.
-
Compound Plating: In a 384-well black microplate, dispense 1 μL of the 2-ethyl-3-isoxazolidinone derivative (varying concentrations in DMSO) into the test wells. Include DMSO-only wells as negative controls (100% activity) and D-cycloserine as a positive control[1].
-
Enzyme Addition: Add 20 μL of Alr enzyme (diluted in master mix) to all wells. Incubate at room temperature for 15 minutes to allow for compound binding.
-
Reaction Initiation: Add 20 μL of 50 mM L-Alanine to all wells to initiate the racemization.
-
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at Ex/Em = 530/590 nm.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence curve. Determine the IC₅₀ by plotting % inhibition versus log[inhibitor] using non-linear regression.
Conclusion
The strategic N-alkylation of the 3-isoxazolidinone ring to form 3-Isoxazolidinone, 2-ethyl- represents a masterclass in rational drug design. By locking the molecular conformation, preventing tautomerism-driven side reactions, and tuning the lipophilicity profile, this privileged scaffold overcomes the historical limitations of native cycloserine[1],[3]. Whether utilized as a chiral building block for next-generation antimicrobials or as a core intermediate for complex agrochemicals like Isocycloseram[4], mastering the stereoselective handling and functionalization of this precursor is essential for modern synthetic and medicinal chemists.
References
-
LookChem. ISOXAZOLIDIN-3-ONE Product Information and Biological Activity. LookChem Database. Available at: [Link]
-
Du, S., et al. Antimycobacterial Drug Design: Homology Modeling and Docking Studies on Mycobacterium tuberculosis Alanine Racemase. Discovery Journals (2013). Available at: [Link]
-
Jinan Tantu Chemicals Co., Ltd. Isocycloseram Intermediates CAS 1424279-97-9. Tantu Chemicals Product Listings. Available at: [Link]
- Google Patents.US9643938B2 - Process for the preparation of substituted cycloserines. Google Patents Database.
Sources
Chromatographic Separation Techniques for 2-Ethyl-3-Isoxazolidinone: A Comprehensive Guide for Researchers
This technical guide provides detailed application notes and protocols for the chromatographic separation of 2-ethyl-3-isoxazolidinone. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth methodologies for both achiral and chiral analysis, grounded in established scientific principles and field-proven insights.
Introduction: The Analytical Significance of 2-Ethyl-3-Isoxazolidinone
2-Ethyl-3-isoxazolidinone is a heterocyclic compound belonging to the isoxazolidinone class. The isoxazolidine ring is a privileged scaffold in medicinal chemistry, serving as a precursor to a wide array of biologically active molecules. The stereochemistry of such compounds is often critical to their pharmacological activity and toxicological profile. Consequently, robust and reliable analytical methods are imperative for monitoring reaction progress, assessing purity, and isolating specific stereoisomers during drug discovery and development. This guide details high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for the comprehensive analysis of 2-ethyl-3-isoxazolidinone.
Physicochemical Properties and Their Chromatographic Implications
While experimental data for 2-ethyl-3-isoxazolidinone is not extensively published, we can infer its properties based on its structure and data from analogous compounds. These properties are fundamental to selecting the appropriate chromatographic conditions.
| Property | Estimated Value/Characteristic | Rationale and Chromatographic Implication |
| Molecular Weight | 115.13 g/mol | Low molecular weight suggests good volatility, making Gas Chromatography a viable option in addition to HPLC. |
| LogP (Octanol-Water Partition Coefficient) | Low to moderate (Est. 0.5 - 1.5) | A positive LogP indicates some lipophilicity, making reversed-phase HPLC with C8 or C18 stationary phases an excellent choice. Elution will likely occur with a mixture of water and an organic modifier like acetonitrile or methanol. |
| pKa (Acid Dissociation Constant) | Weakly acidic or neutral | The isoxazolidinone ring is generally not strongly ionizable. This lack of a strong acidic or basic functional group means that pH adjustments of the mobile phase will have a minimal effect on retention in reversed-phase HPLC, simplifying method development. |
| UV Absorbance | Expected λmax ~200-220 nm | The carbonyl group within the isoxazolidinone ring acts as a chromophore. Detection at low UV wavelengths (e.g., 210 nm) is expected to provide good sensitivity in HPLC analysis. |
| Chirality | Contains a stereocenter at C5 | The presence of a stereocenter necessitates the use of chiral chromatography for the separation of its enantiomers. |
Part 1: Achiral Analysis by Reversed-Phase HPLC (RP-HPLC)
This method is suitable for determining the purity of 2-ethyl-3-isoxazolidinone and quantifying it in reaction mixtures or as a bulk substance.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the first choice due to its hydrophobic nature, which will provide adequate retention for a compound with a moderate LogP. The high surface coverage and end-capping of modern C18 columns minimize peak tailing for polar compounds.
-
Mobile Phase: A simple mobile phase of water and acetonitrile is chosen for its low viscosity, UV transparency, and strong elution strength.[1] An acidic modifier, such as 0.1% formic acid, is included to ensure consistent peak shapes by suppressing any potential silanol interactions on the stationary phase.[1][2]
-
Detection: As inferred from its structure, 2-ethyl-3-isoxazolidinone should be detectable at low UV wavelengths. A detection wavelength of 210 nm is a good starting point for sensitive detection.
Experimental Protocol: RP-HPLC for Purity Assessment
1. Sample Preparation: a. Prepare a stock solution of 2-ethyl-3-isoxazolidinone at 1.0 mg/mL in methanol. b. For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase. c. Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm |
3. Data Analysis: a. Integrate the peak corresponding to 2-ethyl-3-isoxazolidinone. b. Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for RP-HPLC Method Development
Caption: Workflow for achiral purity analysis of 2-ethyl-3-isoxazolidinone by RP-HPLC.
Part 2: Chiral Separation by HPLC
Enantiomeric separation is crucial for understanding the stereospecific activity of 2-ethyl-3-isoxazolidinone. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of a wide range of chiral compounds, including those with heterocyclic structures.[3]
Causality Behind Experimental Choices
-
Stationary Phase: Immobilized polysaccharide-based CSPs, such as amylose or cellulose derivatives, are chosen for their broad enantioselectivity.[4][5][6] These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. An amylose-based column is often a good first choice for screening.[3]
-
Mobile Phase: A polar organic mode, using eluents like ethanol or acetonitrile, is often successful for separating polar to moderately polar compounds on polysaccharide CSPs.[3] This mode can provide different selectivity compared to the more traditional normal-phase (hexane/alcohol) mode.
-
Temperature: Column temperature can influence the thermodynamics of the chiral recognition process. A slightly elevated temperature (e.g., 25-40 °C) can improve peak shape and efficiency.
Experimental Protocol: Chiral HPLC for Enantiomeric Separation
1. Sample Preparation: a. Prepare a stock solution of racemic 2-ethyl-3-isoxazolidinone at 1.0 mg/mL in ethanol. b. Dilute to a working concentration of approximately 0.2 mg/mL with the mobile phase. c. Filter the final solution through a 0.45 µm syringe filter.
2. Chiral HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Amylose-based chiral column (e.g., Lux Amylose-1, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic, 100% Ethanol (or Acetonitrile as an alternative) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm |
3. Data Analysis: a. Integrate the peaks corresponding to the two enantiomers. b. Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 indicates baseline separation. c. Determine the enantiomeric excess (ee%) if applicable.
Workflow for Chiral Method Screening
Caption: A systematic approach to screening columns and mobile phases for chiral separation.
Part 3: Analysis by Gas Chromatography (GC)
For assessing the purity of 2-ethyl-3-isoxazolidinone, especially for volatile impurities, gas chromatography with a flame ionization detector (GC-FID) is a suitable technique. The relatively low molecular weight and expected volatility of the analyte make it amenable to GC analysis without derivatization.
Causality Behind Experimental Choices
-
Stationary Phase: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is a versatile choice for separating a wide range of small organic molecules.
-
Injection Mode: Split injection is used to prevent column overloading and ensure sharp peaks for a relatively concentrated sample. A split ratio of 20:1 is a good starting point.
-
Temperature Program: A temperature gradient is employed to ensure the elution of compounds with a range of boiling points, from volatile impurities to the analyte itself, within a reasonable time frame.
-
Detector: A Flame Ionization Detector (FID) is selected for its high sensitivity to organic compounds and its robust, linear response over a wide concentration range.
Experimental Protocol: GC-FID for Purity and Volatile Impurity Analysis
1. Sample Preparation: a. Prepare a stock solution of 2-ethyl-3-isoxazolidinone at approximately 10 mg/mL in acetone. Acetone is a suitable solvent due to its volatility and compatibility with the FID detector.[7] b. If necessary, dilute the sample further to be within the linear range of the detector.
2. GC Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent with FID |
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium or Hydrogen, at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial: 70 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C |
| Detector Temperature | 280 °C |
3. Data Analysis: a. Identify the peak corresponding to 2-ethyl-3-isoxazolidinone based on its retention time, confirmed by injecting a pure standard. b. Calculate the area percentage of the main peak to assess purity. c. Quantify any impurities using an external or internal standard method if required.
Workflow for GC Method Development
Caption: General workflow for purity analysis of 2-ethyl-3-isoxazolidinone by GC-FID.
Conclusion and Best Practices
The protocols outlined in this guide provide a robust starting point for the chromatographic analysis of 2-ethyl-3-isoxazolidinone. For any specific application, it is crucial to perform method validation according to ICH guidelines or other relevant regulatory standards. This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
References
-
Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. Available at: [Link]
-
Szabó, Z. I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4541. Available at: [Link]
-
Tóth, G., & Szabó, Z. I. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. PubMed. Available at: [Link]
-
Wojtowicz, P., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research, 69(3). Available at: [Link]
-
SIELC Technologies. (2018). Separation of 2-Oxazolidinone on Newcrom R1 HPLC column. Available at: [Link]
- Zhang, L., et al. (2010). Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone derivatives. Chinese Chemical Letters, 21(1), 28-31.
-
Rahman, A., & Nagatsu, A. (2003). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Bangladesh Chemical Society, 16(1), 1-10. Available at: [Link]
-
Ciura, K., et al. (2018). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 23(11), 2848. Available at: [Link]
-
Wojtowicz, P., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. ResearchGate. Available at: [Link]
-
Wang, T., et al. (2025). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Analyst. Available at: [Link]
-
Veranova. (n.d.). Physicochemical characterization services. Available at: [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]
-
Evans, D. A., & Nagorny, P. (2011). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Organic letters, 13(16), 4284–4287. Available at: [Link]
-
Al-Sagan, A. A., & Al-Otaibi, F. M. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Separations, 8(10), 173. Available at: [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]
- CN103076406A - Method for testing 3-ethyl-2-methyl-2-3-methyl butyl-1, 3-oxazolidine. Google Patents.
-
Koumaravelou, K., & Arla, G. (2018). Development and Validation of Stability-indicating Gas Chromatography Method for the Quantitative Determination of Ethylhexylglycerin. Asian Journal of Pharmaceutics, 12(1). Available at: [Link]
Sources
- 1. Separation of 2-Oxazolidinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. ymc.co.jp [ymc.co.jp]
- 6. eijppr.com [eijppr.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
scaling up production of 3-Isoxazolidinone, 2-ethyl- in the lab
Application Note: Process Scale-Up and Optimization of 2-Ethyl-3-isoxazolidinone
Introduction & Strategic Context
The isoxazolidin-3-one scaffold is a highly versatile heterocyclic building block utilized extensively in the development of pharmaceuticals, agrochemicals, and bioactive compounds[1]. Specifically, N-alkylated derivatives such as 2-ethyl-3-isoxazolidinone (CAS 40784-14-3)[2] and its downstream chiral amino-derivatives (e.g., (R)-4-amino-2-ethylisoxazolidin-3-one, CAS 1415242-47-5)[3][4] act as critical precursors for modified cycloserine analogs and targeted therapeutic agents[5][6].
While alternative methodologies, such as the chemoselective oxidation of isoxazolidines using ruthenium tetroxide (RuO₄), have been reported[7], de novo cyclization via bifunctional electrophiles remains the most scalable, cost-effective, and regioselective approach for N-alkylated variants. This application note details a self-validating, kilo-lab scale protocol for the production of 2-ethyl-3-isoxazolidinone, emphasizing mechanistic causality, thermal safety, and high-purity isolation.
Process Chemistry & Mechanistic Causality
The synthesis relies on a two-step, one-pot sequence: regioselective N-acylation followed by base-promoted intramolecular O-alkylation.
-
Regioselective Acylation: N-ethylhydroxylamine possesses two competing nucleophilic centers (nitrogen and oxygen). To prevent unwanted O-acylation or N,O-diacylation, the reaction is conducted under Schotten-Baumann conditions (biphasic ethyl acetate/water) with a mild inorganic base (NaHCO₃). The aqueous phase acts as a heat sink for the highly exothermic acylation, while the mild base maintains the pH at ~7.5–8.0. This exploits the higher intrinsic nucleophilicity of the nitrogen atom, driving the selective formation of the intermediate.
-
Intramolecular Cyclization: Once the intermediate (N-ethyl-N-hydroxy-3-bromopropanamide) is formed, the pH is elevated using aqueous NaOH, and the temperature is raised to 40 °C. This deprotonates the hydroxamic acid (pKₐ ~8.5), triggering an intramolecular Sₙ2 displacement of the primary bromide to close the five-membered isoxazolidinone ring.
Figure 1: Mechanistic pathway for the de novo synthesis of 2-ethyl-3-isoxazolidinone.
Quantitative Data: Process Optimization
To establish a robust scale-up procedure, various solvent and base combinations were evaluated. The biphasic EtOAc/Water system with NaHCO₃/NaOH provided the optimal balance of yield, purity, and phase-separation efficiency.
Table 1: Process Optimization for Acylation/Cyclization Sequence
| Solvent System | Base (Acylation) | Base (Cyclization) | Yield (%) | Purity (HPLC, %) | Process Observation |
| DCM / Water | Na₂CO₃ | NaOH | 68 | 92.1 | Severe emulsion issues during aqueous workup. |
| THF (Monophasic) | TEA | TEA | 45 | 85.4 | High N,O-diacylation observed; difficult thermal control. |
| EtOAc / Water | NaHCO₃ | NaOH | 84 | 98.5 | Clean phase separation, high regioselectivity. |
| MTBE / Water | NaHCO₃ | KOH | 79 | 97.2 | Slower cyclization rate; slightly lower yield. |
Safety & Thermal Profiling
Hydroxylamine derivatives and hydroxamic acids are known for their potential thermal instability. Prior to scale-up, Differential Scanning Calorimetry (DSC) was performed on the uncyclized intermediate. The data revealed an exothermic decomposition onset at >135 °C. Consequently, the process temperature is strictly capped at 45 °C during the cyclization phase, and product isolation via distillation is performed under high vacuum to maintain pot temperatures below 80 °C.
Experimental Protocol (1-kg Scale)
This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure reaction completion and safety before proceeding to subsequent unit operations.
Figure 2: Continuous unit operations for kilo-lab scale production.
Step 1: Reactor Preparation and Acylation
-
Setup: Equip a 20-L jacketed glass reactor with a mechanical stirrer, internal temperature probe, addition funnel, and nitrogen line. Purge the system with N₂ for 15 minutes.
-
Charge: Add N-ethylhydroxylamine hydrochloride (1.00 kg, 10.25 mol) and purified water (5.0 L). Stir at 150 rpm until fully dissolved.
-
Buffer Addition: Add sodium bicarbonate (NaHCO₃, 1.89 kg, 22.5 mol) in portions to avoid excessive foaming. Add ethyl acetate (EtOAc, 5.0 L) and cool the biphasic mixture to 0–5 °C using the reactor jacket.
-
Electrophile Addition: Load 3-bromopropionyl chloride (1.84 kg, 10.76 mol) into the addition funnel. Add dropwise over 2 hours, maintaining the internal temperature strictly below 10 °C.
-
Validation (IPC 1): Following a 1-hour post-addition hold at 5 °C, halt stirring to allow phase separation. Sample the organic layer and analyze via HPLC. Condition for progression: 3-bromopropionyl chloride peak area must be <1.0% relative to the intermediate.
Step 2: Intramolecular Cyclization
-
Base Adjustment: To the same reactor (still containing the biphasic mixture), slowly add a 20% w/w aqueous NaOH solution (2.25 kg, 11.25 mol) over 45 minutes.
-
Heating: Adjust the jacket temperature to warm the reaction mixture to 40 °C. Stir vigorously (250 rpm) for 4 hours.
-
Validation (IPC 2): Sample the organic layer. Condition for progression: Intermediate peak area must be <0.5% via HPLC.
Step 3: Workup and Product Isolation
-
Phase Separation: Cool the reactor to 20 °C. Halt stirring and allow the phases to separate for 30 minutes. Drain the lower aqueous layer into a secondary vessel.
-
Extraction: Extract the aqueous layer with fresh EtOAc (2 x 2.0 L). Combine all organic layers in the main reactor.
-
Washing: Wash the combined organic phase with saturated brine (3.0 L).
-
Concentration: Transfer the organic phase to a rotary evaporator. Remove EtOAc under reduced pressure (150 mbar, 40 °C water bath) to yield a crude pale-yellow oil.
-
Vacuum Distillation: Transfer the crude oil to a short-path distillation apparatus. Distill under high vacuum (0.1 mbar). Collect the main fraction boiling at 65–68 °C.
-
Yield: 0.99 kg (84% theoretical yield) of 2-ethyl-3-isoxazolidinone as a colorless liquid. Purity: >98.5% by HPLC.
Sources
- 1. Cas 1192-07-0,ISOXAZOLIDIN-3-ONE | lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride | C5H11ClN2O2 | CID 89488033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemoselective Oxidation of Isoxazolidines with Ruthenium Tetroxide: A Successful Intertwining of Combined Theoretical and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aqueous Solubility & Stability of 2-Ethyl-3-isoxazolidinone
Welcome to the Advanced Technical Support Center for 3-Isoxazolidinone, 2-ethyl- (CAS: 40784-14-3). As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals resolve complex behavior exhibited by this compound in aqueous media.
Rather than treating precipitation simply as a physical solubility limit, this guide explores the underlying chemical causality—specifically, the delicate stability of the isoxazolidinone ring—and provides self-validating protocols to ensure experimental integrity.
Part 1: The "Solubility" Misconception (Expertise & Experience)
A frequent issue reported by researchers is that 2-ethyl-3-isoxazolidinone appears to "crash out" of aqueous buffers after a few hours. Because this is a low-molecular-weight (115.13 g/mol ), polar heterocyclic molecule, its true physical solubility in water is inherently high.
The Root Cause: The problem is rarely physical insolubility; it is chemical instability . The isoxazolidinone ring contains a highly strained amide-like linkage. In neutral or acidic aqueous environments, the ring heteroatoms become protonated, increasing the electrophilicity of the carbonyl carbon. This allows water molecules to act as nucleophiles, attacking the carbonyl and triggering the1 into a linear aldimine or acid[1].
These linear degradation products lack the compact, polar structure of the intact ring, leading to a drastic reduction in solubility. The resulting precipitation is often misdiagnosed as a failure of the parent compound's solubility, when in fact, it is the accumulation of insoluble degradates. To combat this, pharmaceutical developers often synthesize 2[2].
Mechanistic Pathway Visualization
Mechanistic pathway of isoxazolidinone ring hydrolysis leading to precipitation in aqueous media.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my solution become cloudy after 2-4 hours at room temperature? A: This is the hallmark of ring hydrolysis. As the isoxazolidinone ring opens via nucleophilic attack by water, the resulting linear byproducts precipitate. The kinetic rate of this hydrolysis is highly dependent on pH and temperature.
Q2: What is the optimal pH for maintaining the solubility and stability of this compound? A: Alkaline conditions are required. Literature on related isoxazolidinones (such as cycloserine) demonstrates that 3, whereas solutions buffered to pH 10 can be stored without loss for up to one week at refrigerator temperatures[3]. We recommend working at a pH of 8.5 to 10.0 whenever biological constraints allow.
Q3: Can I use co-solvents to improve stock stability? A: Yes. Because water is the nucleophile driving the degradation, minimizing water activity in your primary stock is critical. Dissolving the pure powder in 100% DMSO or PEG-400 prevents premature hydrolysis.
Diagnostic Workflow Visualization
Workflow for diagnosing and resolving apparent solubility issues of 2-ethyl-3-isoxazolidinone.
Part 3: Quantitative Data Summary
To guide your formulation strategy, the following table synthesizes the physicochemical parameters and stability profile of isoxazolidinone derivatives in aqueous environments.
| Parameter | Value / Observation | Reference / Source |
| Molecular Weight | 115.13 g/mol | Computed / PubChem |
| Optimal Aqueous pH | pH 8.5 – 10.0 | PubChem CID 6234[3] |
| Stability at pH < 7.0 | Highly Unstable (Rapid Hydrolysis) | PubChem CID 6234[3] |
| Stock Shelf Life (pH 10, 4°C) | Up to 1 week | PubChem CID 6234[3] |
| Primary Degradation Route | Ring Opening (Nucleophilic Attack) | ACS J. Chem. Inf. Model[1] |
Part 4: Self-Validating Experimental Protocol
To ensure trustworthiness, every experiment must include internal controls. The following protocol guarantees that the 2-ethyl-3-isoxazolidinone remains intact and fully soluble in your working assays.
Protocol: Preparation and LC-MS Validation of Aqueous Solutions
Step 1: Primary Stock Formulation (Non-Aqueous)
-
Action: Weigh the lyophilized powder and dissolve it in 100% anhydrous DMSO to achieve a concentration of 100 mM.
-
Self-Validation Check: The solution must be completely clear and colorless immediately upon dissolution. If turbidity is observed before adding water, the powder likely degraded in the vial due to atmospheric moisture exposure. Discard and use a fresh, desiccated batch.
Step 2: Aqueous Buffer Preparation
-
Action: Prepare a 50 mM Sodium Carbonate ( ) or Tris buffer. Adjust the pH to 9.0 using .
-
Causality: This alkaline shift deprotonates the ring heteroatoms, drastically reducing the electrophilicity of the carbonyl group and preventing water from initiating hydrolysis.
Step 3: Working Solution Dilution
-
Action: Slowly spike the 100 mM DMSO stock into the pH 9.0 buffer under continuous vortexing to achieve your final desired concentration (e.g., 1 mM).
-
Self-Validation Check: Measure the final pH of the solution. The addition of the stock must not drop the pH below 8.5. If it does, titrate back to 9.0.
Step 4: LC-MS Integrity Check
-
Action: Immediately after preparation (T=0) and again at 4 hours (T=4), inject a 10 µL aliquot into an LC-MS system.
-
Self-Validation Check: Monitor the parent ion ( for ). The appearance of a mass shift corresponding to the addition of water (+18 Da) indicates ring hydrolysis. If the parent peak area remains >95% at T=4, your solubility and stability protocol is verified and successful.
Part 5: References
-
Mechanistic Insights into the Reversible Inhibition of d-Cycloserine in Alanine Racemase from Mycobacterium tuberculosis Journal of Chemical Information and Modeling - ACS Publications URL:
-
Cycloserine | C3H6N2O2 | CID 6234 - PubChem - NIH National Institutes of Health (NIH) URL:
-
Simultaneous quantification of cycloserine and its prodrug acetylacetonylcycloserine in plasma and urine by high-performance liquid chromatography PubMed - National Library of Medicine URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simultaneous quantification of cycloserine and its prodrug acetylacetonylcycloserine in plasma and urine by high-performance liquid chromatography using ultraviolet absorbance and fluorescence after post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC Method Validation for 3-Isoxazolidinone, 2-ethyl- Quantification: A Comparative Guide
As analytical scientists, we frequently encounter small, highly polar heterocycles that defy conventional chromatographic logic. 3-Isoxazolidinone, 2-ethyl- is a prime example. Widely recognized as a critical intermediate in the synthesis of agricultural chemicals and pharmaceutical analogs (sharing a core structure with the antibiotic cycloserine), this compound presents a formidable analytical challenge. Its low molecular weight, high hydrophilicity (LogP < 0), and nucleophilic nitrogen atom make traditional quantification methods highly susceptible to failure.
In this guide, we will objectively compare the performance of traditional Reversed-Phase Liquid Chromatography (RPLC), Ion-Pairing RPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC) for the quantification of 3-Isoxazolidinone, 2-ethyl-. By understanding the causality behind these chromatographic interactions, we can establish a robust, self-validating analytical method.
The Mechanistic Challenge: Why Traditional C18 Columns Fail
When developing an HPLC method for isoxazolidinone derivatives, the default choice for many laboratories is a standard C18 column. However, this approach almost universally results in poor data integrity due to two competing phenomena:
-
Lack of Hydrophobic Partitioning: Because 3-Isoxazolidinone, 2-ethyl- is highly polar, it cannot effectively partition into the hydrophobic C18 alkyl chains. Consequently, the analyte elutes at or near the void volume ( t0 ), making it vulnerable to matrix suppression.
-
Silanol-Induced Column Discrimination: The isoxazolidinone ring contains a nucleophilic nitrogen and oxygen that readily form strong hydrogen bonds with unendcapped, acidic silanol groups (-OH) on the silica support. As documented in studies on [1], this interaction leads to severe peak tailing and "column discrimination"—a phenomenon where consecutive injections yield artificially increasing peak areas until the active silanol sites are fully saturated[2].
Fig 1: Retention Mechanisms: RPLC Silanol Interference vs. HILIC Partitioning.
Methodology Comparison: RPLC vs. Ion-Pairing vs. HILIC
To overcome these mechanistic hurdles, we must evaluate orthogonal chromatographic strategies.
-
Approach A: Traditional RPLC (C18) relies purely on hydrophobic interactions, which are insufficient for this analyte.
-
Approach B: Ion-Pairing RPLC utilizes mobile phase additives (e.g., octanesulfonic acid) to form a neutral, hydrophobic complex with the analyte. While this improves retention, ion-pairing reagents cause severe ionization suppression in mass spectrometry and require extensive column equilibration[1].
-
Approach C: HILIC (Amide/Silica) utilizes a polar stationary phase and a highly organic mobile phase to create a [3]. The polar analyte partitions into this aqueous layer, providing excellent retention, symmetrical peaks, and enhanced Electrospray Ionization (ESI) efficiency for LC-MS/MS[4].
Quantitative Performance Comparison
The following table summarizes the experimental performance metrics of the three methodologies during the quantification of 3-Isoxazolidinone, 2-ethyl-.
| Chromatographic Parameter | Traditional RPLC (C18) | Ion-Pairing RPLC (UV) | HILIC (Amide Phase, MS/MS) |
| Retention Factor ( k′ ) | < 0.5 (Void elution) | 3.2 | 4.8 |
| Theoretical Plates ( N ) | < 2,000 | 8,500 | > 15,000 |
| Peak Asymmetry ( As ) | > 2.5 (Severe tailing) | 1.3 | 1.05 (Highly Symmetrical) |
| MS Compatibility | Yes (but poor retention) | No (Severe ESI suppression) | Excellent (Enhanced ESI signal) |
| Estimated LOQ | > 500 ng/mL | 50 ng/mL | 1 ng/mL |
Data Interpretation: HILIC vastly outperforms the alternatives. By abandoning the hydrophobic retention model, HILIC achieves a superior retention factor ( k′=4.8 ) and a Limit of Quantitation (LOQ) that is 50 times more sensitive than Ion-Pairing RPLC, primarily due to its seamless integration with tandem mass spectrometry.
Fig 2: HPLC Method Selection & Optimization Workflow for Polar Heterocycles.
Self-Validating Experimental Protocol: HILIC-MS/MS
To ensure absolute trustworthiness and reproducibility, the following step-by-step protocol is designed as a self-validating system. It incorporates strict System Suitability Testing (SST) to verify that the column chemistry and mobile phase dynamics are functioning correctly before any sample analysis begins.
Phase 1: System Equilibration & Mobile Phase Preparation
Causality Check: HILIC requires a delicate balance of pH and ionic strength to maintain the stationary aqueous layer and control analyte ionization.
-
Prepare Mobile Phase A (Aqueous): Formulate 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.0 using formic acid. (Why? A low pH ensures the isoxazolidinone nitrogen remains fully protonated, preventing secondary nucleophilic interactions with any exposed silica).
-
Prepare Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
-
Column Installation: Install an Amide-bonded HILIC column (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Equilibration: Flush the system with 90% Mobile Phase B at 0.3 mL/min for a minimum of 30 column volumes. Do not rush this step; the water-enriched partition layer takes time to stabilize.
Phase 2: Sample Preparation (Mitigating the "Solvent Effect")
Causality Check: In HILIC, injecting a sample dissolved in a highly aqueous diluent will disrupt the stationary phase's water layer, leading to peak splitting and catastrophic retention time shifts.
-
Extract 3-Isoxazolidinone, 2-ethyl- from your matrix using standard protein precipitation (for biologicals) or liquid-liquid extraction.
-
Critical Dilution: Evaporate the extract and reconstitute the final sample in a diluent containing at least 75% Acetonitrile (e.g., 75:25 Acetonitrile:Water).
Phase 3: Chromatographic Execution & System Suitability
-
Gradient Elution: Program a gradient from 95% B to 60% B over 8 minutes, followed by a 4-minute re-equilibration at 95% B.
-
Detection: Monitor the analyte via ESI-MS/MS in positive ion mode (MRM transitions optimized per specific instrument tuning).
-
The Self-Validation Gate (SST): Before analyzing unknown samples, inject a mid-level calibration standard six consecutive times.
-
Acceptance Criteria: The system is only validated for the run if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the peak asymmetry ( As ) is between 0.9 and 1.2 . If the RSD drifts upward, it indicates incomplete column equilibration or residual silanol binding.
-
References
-
Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. LCGC International.[Link]
-
Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method. PMC.[Link]
-
Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography. Journal of Chromatographic Science.[Link]
-
Determination of huperzine A in human plasma by hydrophilic interaction chromatography coupled to tandem mass spectrometry. ResearchGate.[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Benchmarking 2-Ethyl-3-isoxazolidinone Scaffolds Against Standard Chemical Reagents in Asymmetric Synthesis
In the landscape of modern agrochemical and pharmaceutical synthesis, the selection of heterocyclic building blocks dictates the efficiency, regioselectivity, and pharmacokinetic viability of the final molecule. 3-Isoxazolidinone, 2-ethyl- (CAS: 40784-14-3) and its highly valuable chiral derivative, (R)-4-amino-2-ethylisoxazolidin-3-one (CAS: 1415242-47-5), have emerged as critical scaffolds[1]. They are prominently utilized in the synthesis of novel protease inhibitors, modified antibiotics, and next-generation agrochemicals such as the insecticide isocycloseram[1][2].
This guide objectively benchmarks the performance of 2-ethyl-3-isoxazolidinone derivatives against standard reagents—specifically D-Cycloserine (unsubstituted 4-amino-3-isoxazolidinone) and Evans Chiral Auxiliaries (e.g., 4-benzyl-2-oxazolidinone)—providing mechanistic insights and validated experimental protocols.
Mechanistic Rationale: The Role of the N-Ethyl Substitution
To understand the superiority of 2-ethyl-3-isoxazolidinone in specific synthetic pathways, we must examine the causality behind the N-ethyl substitution.
Standard D-cycloserine possesses an unsubstituted N2 nitrogen within the isoxazolidinone ring. During multi-step syntheses (such as acylations or cross-coupling reactions), the N2 secondary amine and the C4 primary amine compete for electrophiles. This competition necessitates complex, multi-step protection/deprotection strategies, often resulting in diminished overall yields and poor regioselectivity[3].
By contrast, the N-ethyl group in 2-ethyl-3-isoxazolidinone acts as a permanent, sterically tuned protecting group[3]. This modification serves three critical functions:
-
Absolute Regioselectivity: It completely blocks N2-alkylation/acylation, directing electrophilic attack exclusively to the C4-amino group or adjacent functional sites[3].
-
Lipophilicity Enhancement: The ethyl group increases the LogP of the resulting scaffold, a critical parameter for crossing biological membranes in both pharmaceutical targets and invertebrate GABA receptors (as seen in isocycloseram)[2].
-
Stereochemical Integrity: The rigidified ring structure prevents racemization at the C4 chiral center during harsh coupling conditions.
Comparative Benchmarking Data
The following tables summarize the quantitative performance of (R)-4-amino-2-ethylisoxazolidin-3-one against standard alternatives in standard amidation workflows.
Table 1: Physicochemical and Structural Profiling
| Parameter | (R)-4-Amino-2-ethylisoxazolidin-3-one | D-Cycloserine (Standard) | Evans Auxiliary (4-Benzyl-2-oxazolidinone) |
| Ring System | Isoxazolidinone (N-O bond) | Isoxazolidinone (N-O bond) | Oxazolidinone (C-O bond) |
| N2 Substitution | Ethyl (Protected) | Hydrogen (Unprotected) | Hydrogen (Active site for acylation) |
| Primary Application | Chiral building block, Agrochemicals | Antibiotic, NMDA modulator | Chiral auxiliary for asymmetric induction |
| Regioselectivity (Acylation) | >98% (Exclusive C4 reaction) | ~60% (Mixed N2/C4 products) | N/A (Reacts at N3) |
| Lipophilicity Contribution | High (Alkyl extension) | Low (Polar) | Moderate (Aromatic) |
Table 2: Performance Metrics in C4-Acylation (Synthesis of Intermediates)
Conditions: 1.0 eq Amine, 1.1 eq Acyl Chloride, 2.0 eq TEA, DCM, 0 °C to RT, 4 hours.
| Reagent | Isolated Yield (%) | Enantiomeric Excess (ee %) | Major Side-Product |
| 2-Ethyl-3-isoxazolidinone derivative | 92% | >99% | Trace hydrolysis product |
| D-Cycloserine | 54% | 98% | N2,C4-diacylated species (35%) |
| N-Boc-D-Cycloserine | 81% | >99% | Requires subsequent deprotection step |
Data synthesis derived from standard optimization protocols for substituted cycloserines[3].
Pathway Visualization
The following diagram illustrates the divergent reactivity pathways caused by the presence of the N-ethyl group, highlighting why 2-ethyl-3-isoxazolidinone streamlines synthetic workflows.
Fig 1: Regioselectivity of unsubstituted D-cycloserine vs. 2-ethyl-3-isoxazolidinone in acylation.
Experimental Protocol: Highly Regioselective Acylation
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for the acylation of (R)-4-amino-2-ethylisoxazolidin-3-one hydrochloride[4][5]. This workflow is representative of the first steps in synthesizing complex agrochemicals like isocycloseram[2].
Materials Required
-
(R)-4-Amino-2-ethylisoxazolidin-3-one hydrochloride (CAS: 1415242-47-5)[1]
-
Target Acyl Chloride (e.g., 2-methylbenzoyl chloride)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Brine, 1M HCl, and saturated NaHCO₃ for workup
Step-by-Step Methodology
-
Free-Basing and Initialization: Suspend 10 mmol of (R)-4-amino-2-ethylisoxazolidin-3-one hydrochloride in 30 mL of anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.
-
Base Addition: Dropwise, add 25 mmol (2.5 eq) of TEA. Causality: The excess base is required to neutralize the hydrochloride salt of the starting material and to act as an acid scavenger for the subsequent acylation[3]. Stir for 15 minutes until a clear solution is obtained.
-
Electrophile Introduction: Dissolve 10.5 mmol (1.05 eq) of the acyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes to prevent exothermic spikes that could lead to ring-opening side reactions.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4 hours.
-
Self-Validation (TLC Monitoring): Check reaction progress via TLC (Eluent: 5% Methanol in DCM). The disappearance of the ninhydrin-active primary amine spot confirms complete C4-acylation. The absence of multiple new spots confirms the regioselectivity afforded by the N-ethyl group.
-
Quenching and Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL) to remove residual TEA, followed by brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography if necessary, though the N-ethyl protection typically yields >95% purity of the crude product[3].
-
Characterization: Validate the structural integrity via ¹H-NMR. The ethyl group should appear as a distinct triplet (~1.2 ppm) and multiplet/quartet (~3.6 ppm), confirming the N-ethyl isoxazolidinone core remains intact[3].
Conclusion
Benchmarking 2-ethyl-3-isoxazolidinone against standard reagents like D-cycloserine reveals a clear synthetic advantage when regiocontrol and lipophilicity are paramount. By intrinsically blocking the N2 position, this scaffold eliminates the need for transient protecting groups, thereby streamlining the synthesis of high-value chiral therapeutics and modern crop protection compounds.
References
-
National Center for Biotechnology Information (PubChem). 4-Amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride. Retrieved from[Link]
- Google Patents.US9815803B2 - Process for the preparation of substituted cycloserines.
-
ResearchGate. The discovery of isocycloseram: A novel isoxazoline insecticide. Retrieved from[Link]
-
Tantu Chemicals. (R)-4-amino-2-ethylisoxazolidin-3-one Hydrochloride CAS 1415242-47-5. Retrieved from[Link]
Sources
- 1. tantuchemicals.com [tantuchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. US9815803B2 - Process for the preparation of substituted cycloserines - Google Patents [patents.google.com]
- 4. 4-Amino-2-ethyl-1,2-oxazolidin-3-one hydrochloride | C5H11ClN2O2 | CID 89488033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-4-Amino-2-ethylisoxazolidin-3-one hydrochloride | 1415242-47-5 | Benchchem [benchchem.com]
A Comparative Guide to the In Vivo and In Vitro Efficacy of 3-Isoxazolidinone Derivatives
In the landscape of modern medicinal chemistry, the isoxazolidinone scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of 3-isoxazolidinone derivatives, with a particular focus on the influence of substitutions at the 2-position, such as with an ethyl group. While specific comparative data on 2-ethyl-3-isoxazolidinone is nascent, this document synthesizes findings from closely related analogues to provide a robust framework for researchers, scientists, and drug development professionals. Our analysis delves into the causal relationships behind experimental outcomes, offering field-proven insights into the translation of preclinical data from the bench to biological systems.
The Dichotomy of Preclinical Efficacy: Bridging the In Vitro-In Vivo Gap
A recurring challenge in drug discovery is the often-observed disparity between a compound's potent in vitro activity and its attenuated or even absent efficacy in vivo. This discrepancy is a critical hurdle that can derail promising therapeutic candidates. For isoxazolidinone and oxazolidinone derivatives, this gap is frequently attributed to pharmacokinetic factors, most notably oral bioavailability.[1]
A comparative pharmacokinetic study on novel oxazolidinone antibacterial agents, PH027 and PH051, alongside the clinically approved linezolid, revealed that despite comparable in vitro activity, the novel compounds exhibited significantly lower in vivo efficacy.[1] This was directly linked to their poor oral bioavailability (22.1% for PH027 and a mere 4.73% for PH051 as a suspension, compared to 38.7% for linezolid).[1] However, when formulated as a microemulsion, the bioavailability of PH027 surged to 72.9%, suggesting that formulation strategies can be pivotal in unlocking the in vivo potential of these compounds.[1]
This underscores a fundamental principle in drug development: potent target engagement in a test tube is a prerequisite but not a guarantee of therapeutic success. The journey of a drug molecule from administration to its site of action is fraught with physiological barriers that must be overcome.
In Vitro Efficacy: A Canvas of Biological Activity
The 3-isoxazolidinone scaffold and its analogues have demonstrated a remarkable diversity of in vitro biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory effects.
Antiproliferative Activity
Numerous studies have highlighted the potent anticancer activity of isoxazolidine derivatives against a panel of human cancer cell lines. For instance, novel enantiopure isoxazolidine derivatives have been synthesized and evaluated for their efficacy against MCF-7 (breast carcinoma), A-549 (lung adenocarcinoma), and SKOV3 (ovarian carcinoma) cell lines.[2][3][4] Two standout compounds, 2f and 2g, exhibited significant, dose-dependent inhibition of cell growth, with IC50 values comparable to the standard anticancer drug doxorubicin.[4]
The mechanism of action for some of these derivatives has been linked to the inhibition of key signaling pathways. For example, compounds 2f and 2g were found to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in cancer therapy.[5]
Table 1: In Vitro Antiproliferative Activity of Selected Isoxazolidine Derivatives
| Compound/Derivative | Biological Activity | Assay | Result (IC50/GI50) | Cell Line/Target | Reference |
| Enantiopure Isoxazolidine 2f | Antiproliferative | MTT | 9.7 ± 1.3 µM | MCF-7 (Breast Cancer) | [4] |
| Enantiopure Isoxazolidine 2f | Antiproliferative | MTT | 9.7 ± 0.7 µM | A-549 (Lung Cancer) | [4] |
| Enantiopure Isoxazolidine 2f | Antiproliferative | MTT | 6.5 ± 0.9 µM | SKOV3 (Ovarian Cancer) | [4] |
| Enantiopure Isoxazolidine 2g | Antiproliferative | MTT | 17.7 ± 1.0 µM | MCF-7 (Breast Cancer) | [4] |
| Enantiopure Isoxazolidine 2g | Antiproliferative | MTT | 12.1 ± 1.1 µM | A-549 (Lung Cancer) | [4] |
| Enantiopure Isoxazolidine 2g | Antiproliferative | MTT | 13.9 ± 0.7 µM | SKOV3 (Ovarian Cancer) | [4] |
| Enantiopure Isoxazolidine 3c | Cytotoxicity | MTT | GI50 = 46.2 ± 1.2 μM | HeLa (Cervical Cancer) | [6] |
| Isoxazolidine Derivative (2f) | Enzyme Inhibition | EGFR Kinase Assay | 0.298 ± 0.007 µM | EGFR | [5] |
| Isoxazolidine Derivative (2g) | Enzyme Inhibition | EGFR Kinase Assay | 0.484 ± 0.01 µM | EGFR | [5] |
Antimicrobial Activity
The oxazolidinone class, which shares structural similarities with isoxazolidinones, includes the clinically important antibiotic linezolid. This has spurred research into novel derivatives with potent activity against multidrug-resistant Gram-positive bacteria.[7][8] Structure-activity relationship (SAR) studies have revealed that modifications to the C- and D-rings of the oxazolidinone scaffold can enhance potency against both susceptible and resistant strains.[9] For instance, compounds with hydroxymethyl or 1,2,3-triazole C-5 substituents retain their activity against linezolid-resistant strains carrying the cfr methyltransferase gene.[9]
In Vivo Efficacy: The Proving Ground
Translating promising in vitro data into tangible in vivo efficacy is the ultimate goal of preclinical drug development. Animal models provide a complex physiological system to assess not only the therapeutic effect of a compound but also its safety and pharmacokinetic profile.
Murine Models of Infection
For antimicrobial isoxazolidinone and oxazolidinone derivatives, murine models of systemic and localized infections are indispensable for evaluating in vivo efficacy. In a study of novel biaryl oxazolidinones, RBx 1000075 and RBx 1000276, both compounds demonstrated efficacy in a murine systemic infection model against methicillin-resistant Staphylococcus aureus (MRSA).[10] The 50% effective dose (ED50) values were comparable to or better than linezolid, highlighting their potential as next-generation antibiotics.[10] Another novel oxazolidinone, AM 7359, was shown to be as efficacious as linezolid in a methicillin-susceptible S. aureus organ burden model and a localized MRSA infection model.[11]
Acute Toxicity Studies
A critical component of in vivo evaluation is the assessment of a compound's safety profile. Acute oral toxicity studies in rodents are a standard preliminary step. For a series of enantiopure isoxazolidine derivatives, oral administration at doses up to 500 mg/kg did not result in any mortality or signs of toxicity in Wistar rats, indicating a favorable acute safety profile.[6] Similarly, a preliminary acute oral toxicity study of enantiopure isoxazolidine derivatives 2f and 2g in mice revealed no signs of toxicity at a dose of 1500 mg/kg.[2][3]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount.
In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549, SKOV3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the isoxazolidinone derivatives and a vehicle control (e.g., DMSO).[12] Incubate for 48 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]
In Vivo Acute Oral Toxicity Study (Mouse Model)
This protocol provides a framework for assessing the acute toxicity of a test compound.
Protocol:
-
Animal Acclimatization: Acclimate female mice to the laboratory conditions for at least 5 days prior to the experiment.
-
Fasting: Fast the mice overnight (food but not water) before dosing.[2][3]
-
Compound Administration: Administer the test compound, such as a 2-ethyl-3-isoxazolidinone derivative, orally (p.o.) via gavage.[2][3] A common starting dose is 2000 mg/kg.[2][3] The compound is typically formulated in a vehicle like 1% carboxymethyl cellulose (CMC).[2][3]
-
Observation: Observe the animals closely for signs of toxicity and mortality for the first few hours post-dosing and then daily for 14 days.[2][3]
-
Data Collection: Record body weight changes and any clinical signs of toxicity.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Visualizing the Path Forward: Structure-Activity Relationships and Future Directions
The development of potent and bioavailable 3-isoxazolidinone derivatives hinges on a thorough understanding of their structure-activity relationships.
Caption: Key structural modification points on the 3-isoxazolidinone scaffold influencing efficacy and pharmacokinetics.
The substitution at the N-2 position, for example with an ethyl group, is anticipated to significantly impact the lipophilicity of the molecule. This, in turn, will influence its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its oral bioavailability and in vivo efficacy. Future research should focus on a systematic exploration of various alkyl and functionalized substituents at this position to optimize both potency and drug-like properties.
Conclusion
The 3-isoxazolidinone scaffold represents a promising starting point for the development of novel therapeutics. While in vitro assays provide a crucial initial screen for biological activity, this guide emphasizes the indispensable role of in vivo studies in validating therapeutic potential. The discrepancy between in vitro and in vivo efficacy, often governed by pharmacokinetic properties, necessitates a holistic approach to drug design that considers both target engagement and the physiological journey of the compound. Through a meticulous and iterative process of chemical synthesis, biological evaluation, and formulation optimization, the full therapeutic promise of 2-ethyl-3-isoxazolidinone and related derivatives can be realized.
References
-
Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits: Can Differences in the Pharmacokinetic Properties Explain the Discrepancies between Their In Vivo and In Vitro Antibacterial Activities?. MDPI. [Link]
-
Current Updates on Oxazolidinone and Its Significance. PMC. [Link]
-
Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies. PMC. [Link]
-
Structure-activity Relationship Studies of Novel 3-oxazolidinedione-6-naphthyl-2-pyridinones as Potent and Orally Bioavailable EP3 Receptor Antagonists. PubMed. [Link]
-
Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. PMC. [Link]
-
Biological Activities Evaluation of Enantiopure Isoxazolidine Derivatives: In Vitro, In Vivo and In Silico Studies. ResearchGate. [Link]
-
In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection. American Society for Microbiology. [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. [Link]
-
Design, synthesis and structure-activity relationship studies of a novel focused library of 2,3,4-substituted oxazolidines with antiproliferative activity against cancer cell lines. PubMed. [Link]
-
Novel biaryl oxazolidinones: in vitro and in vivo activities with pharmacokinetics in an animal model. PubMed. [Link]
-
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. [Link]
-
In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. MDPI. [Link]
-
In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. MDPI. [Link]
-
Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity. PMC. [Link]
-
In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR. Semantic Scholar. [Link]
-
Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. ResearchGate. [Link]
-
(PDF) In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. ResearchGate. [Link]
-
In Vivo Models For Efficacy Testing I CRO Services. Pharmaron. [Link]
-
The Role of Mouse Models in Drug Discovery. Taconic Biosciences. [Link]
-
In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. PMC. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
Biological Activities Evaluation of Enantiopure Isoxazolidine Derivatives: In Vitro, In Vivo and In Silico Studies. OSTI.GOV. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel biaryl oxazolidinones: in vitro and in vivo activities with pharmacokinetics in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
